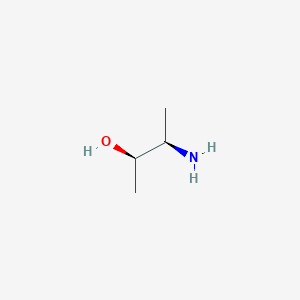

(2R,3R)-3-aminobutan-2-ol

概要

説明

(2R,3R)-3-aminobutan-2-ol: is a chiral organic compound belonging to the class of amino alcohols. It is characterized by its two chiral centers, resulting in distinct enantiomers. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and functional properties.

Synthetic Routes and Reaction Conditions:

Reduction of Keto-Compounds: One common synthetic route involves the reduction of keto-compounds such as 3-oxobutanoic acid or its derivatives. This reduction can be achieved using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

Amination of Alcohols: Another method involves the amination of butan-2-ol using ammonia or primary amines in the presence of a catalyst. This reaction typically requires high pressure and temperature to proceed efficiently.

Industrial Production Methods: In an industrial setting, the compound is often synthesized through catalytic hydrogenation of corresponding keto-compounds or through amination reactions using continuous flow reactors. These methods ensure high yield and purity, making the compound suitable for large-scale production.

化学反応の分析

(2R,3R)-3-aminobutan-2-ol: undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The hydroxyl group can be reduced to yield the corresponding amine.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a base.

Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base or nucleophile.

Major Products Formed:

Amine Oxides: Resulting from the oxidation of the amino group.

Amines: Resulting from the reduction of the hydroxyl group.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

科学的研究の応用

(2R,3R)-3-aminobutan-2-ol: has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

Industry: It is utilized in the production of various chemicals, including surfactants and polymers.

作用機序

The mechanism by which (2R,3R)-3-aminobutan-2-ol exerts its effects depends on its specific application. For instance, in biochemical assays, it may act as a competitive inhibitor or substrate for certain enzymes. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

類似化合物との比較

(2R,3R)-3-aminobutan-2-ol: is compared with other similar compounds, such as (2S,3S)-3-aminobutan-2-ol , (2R,3S)-3-aminobutan-2-ol , and (2S,3R)-3-aminobutan-2-ol . These compounds differ in their stereochemistry, which can lead to variations in their biological activity and chemical reactivity. The uniqueness of This compound lies in its specific enantiomeric form, which may exhibit distinct properties compared to its isomers.

生物活性

Overview

(2R,3R)-3-aminobutan-2-ol, a chiral amino alcohol, has garnered attention in both organic chemistry and biological research due to its unique structural properties and potential applications. This compound is characterized by its two chiral centers, which allow it to participate in various biochemical interactions and serve as a precursor in the synthesis of biologically active molecules.

- Chemical Formula : C₄H₉NO

- Molecular Weight : 87.12 g/mol

- IUPAC Name : this compound

- CAS Number : 40285-24-3

The biological activity of this compound is primarily mediated through its interactions with various molecular targets. It acts as a nucleophile in several biochemical reactions, facilitating the formation of new chemical bonds. Its chirality enables selective interactions with other chiral molecules, which is crucial in asymmetric synthesis.

1. Enzyme Interactions

This compound has been shown to interact with key enzymes involved in metabolic pathways:

- Threonine Aldolase : This enzyme catalyzes the cleavage of this compound into glycine and acetaldehyde, influencing metabolic flux in amino acid biosynthesis.

2. Cellular Effects

Research indicates that this compound can affect cellular processes such as:

- Gene Expression : By stabilizing nucleic acid structures, it may enhance the stability of duplexes formed by DNA or RNA, thereby influencing gene expression profiles .

- Cell Signaling : The compound may modulate signaling pathways through its interaction with cellular receptors and proteins.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed when administered orally |

| Distribution | Widely distributed in tissues; high affinity for brain tissue |

| Metabolism | Primarily metabolized by enzymatic pathways involving threonine aldolase |

| Excretion | Excreted mainly through urine as metabolites |

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in developing new antimicrobial agents .

Study on Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in models of oxidative stress. The findings demonstrated that the compound could reduce neuronal cell death induced by oxidative agents, highlighting its potential therapeutic role in neurodegenerative diseases .

Applications in Research and Industry

This compound serves multiple roles across various fields:

- Organic Chemistry : Utilized as a chiral building block for synthesizing complex organic molecules.

- Pharmaceuticals : Investigated for its potential use in developing chiral drugs and intermediates in pharmaceutical synthesis.

- Biotechnology : Employed in enzyme studies and as a substrate for enzymatic reactions.

特性

IUPAC Name |

(2R,3R)-3-aminobutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERWBXLFSBWTDE-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。